molecular formula C23H22N4O3 B2583407 N-(2-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921507-46-2

N-(2-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2583407
CAS No.: 921507-46-2
M. Wt: 402.454
InChI Key: DOSYHGOPGLQYJY-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine or pyrazole, which are both aromatic heterocyclic compounds. Pyridine derivatives are often used in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound N-(2-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is part of a broader class of heterocyclic compounds that have been synthesized and characterized for various scientific applications. Kumar and Mashelker (2007) synthesized 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety and related compounds, indicating the potential for diverse applications including hypertensive activity (Kumar & Mashelker, 2007).

Cytotoxicity of Pyrazole and Pyrimidine Derivatives

Hassan, Hafez, and Osman (2014) explored the cytotoxicity of newly synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells, suggesting the potential of these compounds in cancer research (Hassan et al., 2014).

Synthesis of Isoxazolines and Isoxazoles

Rahmouni et al. (2014) detailed the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, illustrating the synthetic versatility of these compounds in generating various derivatives with potential biological activities (Rahmouni et al., 2014).

Supramolecular Aggregation of Thiazolopyrimidines

Nagarajaiah and Begum (2014) investigated structural modifications leading to changes in supramolecular aggregation of thiazolo[3, 2-a]pyrimidines, providing insights into their conformational features and intermolecular interactions, which could be relevant for the understanding of similar heterocyclic compounds (Nagarajaiah & Begum, 2014).

Transformation into Pyrazolo[4,3-c]pyridine-7-carboxylates

Stanovnik, Bevk, Jakše, Svete, Golobič, and Golič (2003) discussed the transformations of Alykl (5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetates into 5-Heteroaryl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates, demonstrating the chemical versatility and potential for generating functionally diverse molecules (Stanovnik et al., 2003).

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-26-14-18(22(28)24-13-12-16-8-6-7-11-20(16)30-2)21-19(15-26)23(29)27(25-21)17-9-4-3-5-10-17/h3-11,14-15H,12-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSYHGOPGLQYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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